molecular formula C14H19ClFNO4 B4023506 2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride

2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride

Cat. No.: B4023506
M. Wt: 319.75 g/mol
InChI Key: DFNGFXMDZDMYQE-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a morpholine ring, an ethyl linker, and a fluorophenoxyacetate moiety, combined with a hydrochloride salt. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride typically involves the reaction of morpholine with ethyl 2-(4-fluorophenoxy)acetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at a low temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The fluorophenoxyacetate moiety may enhance the compound’s binding affinity and specificity, leading to its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholin-4-ylethanesulfonic acid
  • 2-Morpholinoacetic acid hydrochloride
  • 6-Morpholin-4-ylpyrazine-2-carboxylic acid

Uniqueness

2-Morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride is unique due to its combination of a morpholine ring and a fluorophenoxyacetate moiety. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNGFXMDZDMYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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